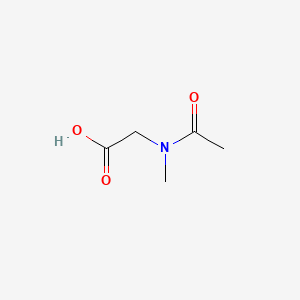

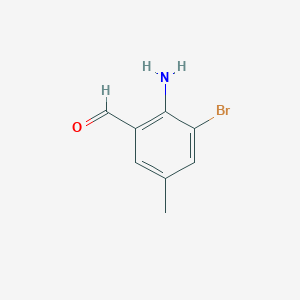

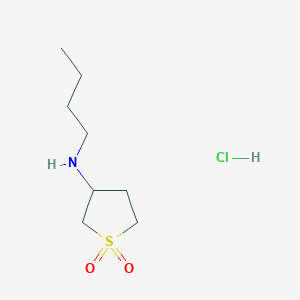

N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride is not directly discussed in the provided papers. However, the papers do provide insight into related chemistry that can be used to infer some aspects of the compound . The papers discuss the chemistry of N-tert-butanesulfinyl imines and N-tert-butyloxycarbonylation of amines, which are relevant to the synthesis and functionalization of nitrogen-containing compounds .

Synthesis Analysis

The synthesis of N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride could potentially be inspired by the methodologies described for the synthesis of N-tert-butanesulfinyl imines. These imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which suggests that a similar approach could be used for synthesizing the N-butyl derivative by choosing appropriate starting materials and reaction conditions .

Molecular Structure Analysis

While the molecular structure of N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride is not explicitly provided, the structure of N-tert-butanesulfinyl imines and their derivatives could offer insights into the steric and electronic properties that might influence the reactivity and stability of the compound . The tert-butanesulfinyl group is known to serve as a chiral directing group, which could imply that the N-butyl derivative may also have chiral centers that affect its molecular structure .

Chemical Reactions Analysis

The chemical reactions involving N-tert-butanesulfinyl imines include the addition of various nucleophiles, indicating that the N-butyl derivative might also undergo similar nucleophilic addition reactions. The tert-butanesulfinyl group is also cleaved by acid treatment after nucleophilic addition, which could be relevant for the deprotection or further functionalization of the N-butyl derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride are not detailed in the provided papers. However, the chemoselective N-tert-butyloxycarbonylation of amines in water described in the second paper suggests that the compound might be soluble in water or other polar solvents, and that it could be selectively functionalized at the nitrogen atom without side reactions .

Applications De Recherche Scientifique

Mono-Protected Diamines Synthesis : Research by Mattingly (1990) describes the preparation of N α-tert-butoxycarbonyl α,ω-alkanediamine hydrochlorides, which are synthesized from amino alcohols. This study highlights a method that could be relevant to the synthesis of compounds similar to N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride (Mattingly, 1990).

Versatile Intermediates for Asymmetric Synthesis of Amines : Ellman, Owens, and Tang (2002) discuss the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines. This method could potentially be applied in the synthesis or modification of N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride (Ellman, Owens, & Tang, 2002).

Reactivity with Trichlorosilane : A study by Lazareva and Lazarev (2011) on the reactivity of N,N-Bis(silatranylmethyl)methylamine with trichlorosilane forming amine hydrochloride and perchloropolysilane might offer insights into the reactivity of N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride under similar conditions (Lazareva & Lazarev, 2011).

Organocatalyst for N-Boc Protection of Amines : Jahani et al. (2011) describe a method for N-Boc protection of amines using guanidine hydrochloride as an organocatalyst. This research could be relevant for the protection of amine groups in N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride (Jahani et al., 2011).

C-N Bond Formation Methodology : Gupta, Deshmukh, and Jain (2017) discuss a metal-free cross-dehydrogenative coupling method for forming C-N bonds. This might be applicable in the synthesis or modification of N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride (Gupta, Deshmukh, & Jain, 2017).

N-tert-butoxycarbonylation of Amines : Research by Suryakiran et al. (2006) presents a method for N-tert-butoxycarbonylation of amines, which could be relevant for the chemical manipulation of N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride (Suryakiran et al., 2006).

Propriétés

IUPAC Name |

N-butyl-1,1-dioxothiolan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S.ClH/c1-2-3-5-9-8-4-6-12(10,11)7-8;/h8-9H,2-7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGOZKYERQICPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1CCS(=O)(=O)C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.